molecular formula C11H14BrNO B14056954 1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one

1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one

Cat. No.: B14056954
M. Wt: 256.14 g/mol
InChI Key: QTPZWNJIVBKKDM-UHFFFAOYSA-N
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Description

1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C11H14BrNO It is a brominated derivative of a phenylpropanone, featuring an amino group and an ethyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields a nitro compound, while substitution of the bromine atom can produce a variety of derivatives.

Scientific Research Applications

1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-methylphenyl)-3-bromopropan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-Amino-3-ethylphenyl)-2-bromopropan-1-one: Bromine atom is located on the second carbon of the propanone side chain.

    1-(2-Amino-3-ethylphenyl)-3-chloropropan-1-one: Chlorine atom instead of bromine.

Uniqueness

1-(2-Amino-3-ethylphenyl)-3-bromopropan-1-one is unique due to the specific positioning of the amino, ethyl, and bromine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-(2-amino-3-ethylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C11H14BrNO/c1-2-8-4-3-5-9(11(8)13)10(14)6-7-12/h3-5H,2,6-7,13H2,1H3

InChI Key

QTPZWNJIVBKKDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)CCBr)N

Origin of Product

United States

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